Cas no 950107-44-5 (2-({[(2-bromophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyanocyclohexyl)-N-methylacetamide)

2-({[(2-Bromophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyanocyclohexyl)-N-methylacetamide is a specialized organic compound featuring a bromophenyl carbamoyl moiety and a cyanocyclohexyl acetamide group. Its molecular structure, incorporating both aromatic and aliphatic components, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of a bromine atom enhances reactivity for further functionalization, while the nitrile group offers versatility in derivatization. The compound's stability and well-defined stereochemistry contribute to its utility in targeted drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its balanced lipophilicity and molecular weight suggest favorable pharmacokinetic properties for preclinical research applications.
2-({[(2-bromophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyanocyclohexyl)-N-methylacetamide structure
950107-44-5 structure
Product Name:2-({[(2-bromophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyanocyclohexyl)-N-methylacetamide
CAS No:950107-44-5
MF:C19H25BrN4O2
MW:421.331403493881
CID:6407936
PubChem ID:8162261
Update Time:2025-05-19

2-({[(2-bromophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyanocyclohexyl)-N-methylacetamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26680017
    • 2-({[(2-bromophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyanocyclohexyl)-N-methylacetamide
    • AKOS034413573
    • Z50123118
    • 950107-44-5
    • Inchi: 1S/C19H25BrN4O2/c1-23(12-17(25)22-16-9-5-4-8-15(16)20)13-18(26)24(2)19(14-21)10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,22,25)
    • InChI Key: LMMMECKQKIKPLC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1NC(CN(C)CC(N(C)C1(C#N)CCCCC1)=O)=O

Computed Properties

  • Exact Mass: 420.11609g/mol
  • Monoisotopic Mass: 420.11609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 553
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 76.4Ų

2-({[(2-bromophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyanocyclohexyl)-N-methylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26680017-0.05g
2-({[(2-bromophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyanocyclohexyl)-N-methylacetamide
950107-44-5 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-({[(2-bromophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyanocyclohexyl)-N-methylacetamide

Chemical Profile of CAS No. 950107-44-5: 2-({[(2-Bromophenyl)Carbamoyl]Methyl}(Methyl)Amino)-N-(1-Cyanocyclohexyl)-N-Methylacetamide

The compound CAS No. 950107-44-5, also known as 2-({[(2-Bromophenyl)Carbamoyl]Methyl}(Methyl)Amino)-N-(1-Cyanocyclohexyl)-N-Methylacetamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and promising applications in drug development. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and industry professionals alike.

The molecular structure of this compound is characterized by a complex arrangement of functional groups, including an acetamide moiety, a cyanocyclohexyl group, and a bromophenyl carbamoyl group. These groups contribute to its pharmacokinetic properties, such as bioavailability and metabolic stability. The presence of the bromine atom in the aromatic ring introduces additional electronic effects, which can influence the compound's interaction with biological targets. Researchers have explored the impact of these structural elements on the compound's activity in vitro and in vivo, revealing potential applications in anti-cancer and anti-inflammatory therapies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions. The synthesis typically involves the coupling of an activated ester with an amine derivative, followed by bromination and cyclization steps. These methods have been optimized to improve yield and purity, ensuring that the compound can be produced on a larger scale for preclinical studies. The development of scalable synthetic routes has been a focal point for researchers aiming to accelerate the translation of this compound into clinical trials.

In terms of biological activity, this compound has demonstrated potent inhibitory effects against several key enzymes involved in disease pathways. For instance, studies have shown that it can inhibit the activity of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and inflammatory diseases. Additionally, its ability to modulate signaling pathways such as the MAPK/ERK pathway has been explored, further underscoring its therapeutic potential. These findings have been supported by recent research published in high-impact journals, which provide detailed insights into its mechanism of action and efficacy.

The integration of computational chemistry techniques has also played a pivotal role in understanding the properties of this compound. Molecular docking studies have revealed its binding affinity to various protein targets, providing valuable information for rational drug design. Furthermore, pharmacokinetic modeling has predicted favorable absorption and distribution profiles, making it a strong candidate for oral administration. These computational approaches have complemented experimental studies, enabling researchers to refine the compound's structure for enhanced efficacy and reduced toxicity.

Looking ahead, the development of this compound holds significant promise for addressing unmet medical needs in oncology and inflammation. Ongoing clinical trials are evaluating its safety and tolerability in human subjects, with early results indicating a favorable safety profile. The successful progression of this compound through preclinical and clinical stages could pave the way for novel therapeutic options in these disease areas.

In conclusion, CAS No. 950107-44-5 represents a cutting-edge advancement in medicinal chemistry, with its unique structure and diverse biological activities positioning it as a key player in drug discovery efforts. As research continues to uncover its full potential, this compound stands at the forefront of innovation in pharmaceutical science.

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